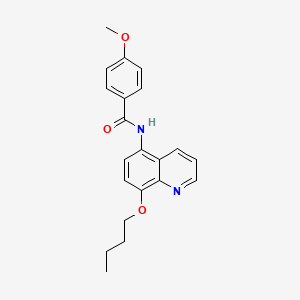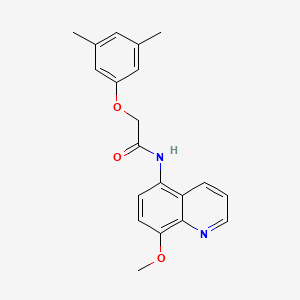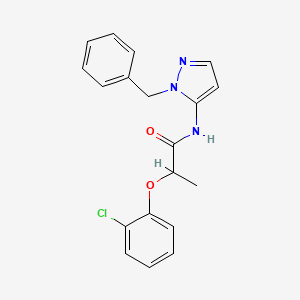
N-(8-butoxyquinolin-5-yl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(8-butoxyquinolin-5-yl)-4-methoxybenzamide: is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-butoxyquinolin-5-yl)-4-methoxybenzamide typically involves the following steps:
Formation of 8-butoxyquinoline: This can be achieved by reacting 8-hydroxyquinoline with butyl bromide in the presence of a base such as potassium carbonate.
Nitration and Reduction: The 8-butoxyquinoline is then nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 5-position. The nitro group is subsequently reduced to an amine using a reducing agent like tin(II) chloride.
Amide Formation: The final step involves the reaction of the 5-amino-8-butoxyquinoline with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(8-butoxyquinolin-5-yl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the quinoline ring.
Reduction: Reduced derivatives, potentially leading to the formation of amines.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
N-(8-butoxyquinolin-5-yl)-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(8-butoxyquinolin-5-yl)-4-methoxybenzamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological pathways.
Interacting with DNA: Binding to DNA and interfering with its replication and transcription processes.
Modulating Signaling Pathways: Affecting cellular signaling pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(8-butoxyquinolin-5-yl)-glycine
- N-(8-butoxyquinolin-5-yl)-2-chloroacetamide
- 1-(8-butoxyquinolin-5-yl)-3-(4-chlorophenyl)thiourea
Uniqueness
N-(8-butoxyquinolin-5-yl)-4-methoxybenzamide is unique due to its specific substitution pattern on the quinoline ring and the presence of the methoxybenzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H22N2O3 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-(8-butoxyquinolin-5-yl)-4-methoxybenzamide |
InChI |
InChI=1S/C21H22N2O3/c1-3-4-14-26-19-12-11-18(17-6-5-13-22-20(17)19)23-21(24)15-7-9-16(25-2)10-8-15/h5-13H,3-4,14H2,1-2H3,(H,23,24) |
InChI Key |
RQCHGKDNNJQZIR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C2C(=C(C=C1)NC(=O)C3=CC=C(C=C3)OC)C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{3-[(3-chlorophenyl)(pyridin-2-ylamino)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide](/img/structure/B14980692.png)
![4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one](/img/structure/B14980700.png)
![4-Chlorophenyl 5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B14980709.png)

![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B14980731.png)
![2-(2-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)-N-(2-methylphenyl)acetamide](/img/structure/B14980741.png)

![6-chloro-N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B14980758.png)
![1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B14980764.png)

![[4-(Pentyloxy)phenyl][4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B14980780.png)
![2-{5-[(2-Chlorophenoxy)methyl]furan-2-yl}-5-[(pyridin-3-ylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B14980782.png)
![2-(2-chlorophenyl)-7-cyclohexyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14980784.png)
